molecular formula C16H12ClF2N5O B2404406 N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206990-73-9

N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2404406
CAS No.: 1206990-73-9
M. Wt: 363.75
InChI Key: BCZWOMQJZGCQLA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes under copper-catalyzed conditions to form 1,2,3-triazoles.

  • Step 1: Preparation of the Azide Intermediate

    • React 3-chloro-4-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
    • Treat the diazonium salt with sodium azide to obtain the azide intermediate.
  • Step 2: Cycloaddition Reaction

    • React the azide intermediate with an alkyne derivative of 3-fluoro-4-methylaniline in the presence of a copper(I) catalyst to form the triazole ring.
  • Step 3: Carboxamide Formation

    • Introduce a carboxamide group to the triazole ring through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: shares similarities with other triazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both chloro and fluoro groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-(3-fluoro-4-methylanilino)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O/c1-8-2-3-10(7-13(8)19)20-15-14(22-24-23-15)16(25)21-9-4-5-12(18)11(17)6-9/h2-7H,1H3,(H,21,25)(H2,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZWOMQJZGCQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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